
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide, also known as DCPCMS, is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has also been shown to inhibit the activity of enzymes that are involved in cancer cell growth, such as carbonic anhydrase.
Biochemical and Physiological Effects:
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been shown to have both biochemical and physiological effects. Biochemically, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and respiration. Physiologically, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been shown to have anti-cancer effects, as it inhibits the growth of cancer cells.
実験室実験の利点と制限
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide also has some limitations, including its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for the study of 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to explore its potential as a precursor for the synthesis of new materials with unique properties. Additionally, the development of new methods for the synthesis of 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide could lead to improved yields and purity, which would facilitate its use in various scientific fields.
Conclusion:
In conclusion, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide could lead to the development of new anticancer agents and materials with unique properties.
合成法
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide can be synthesized using various methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-chloroaniline in the presence of a base. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with 2-chloroaniline in the presence of a base. Both methods yield 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide with high purity and yield.
科学的研究の応用
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been investigated as a potential anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In material science, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been used as a precursor for the synthesis of new materials with unique properties. In analytical chemistry, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been used as a reagent for the determination of various compounds.
特性
IUPAC Name |
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-6-10(15)11(16)7-13(8)20(18,19)17-12-5-3-2-4-9(12)14/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUKKCBGHLGQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

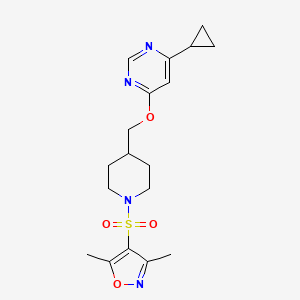

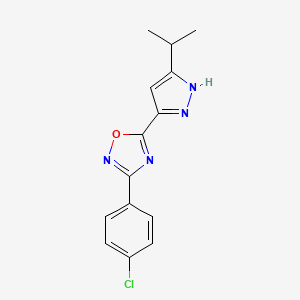
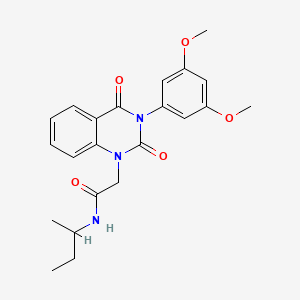
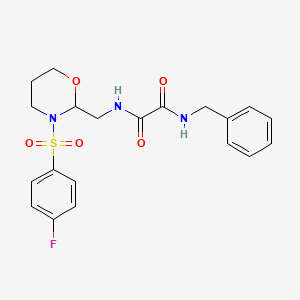
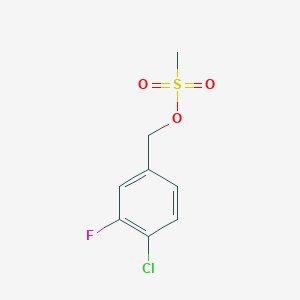

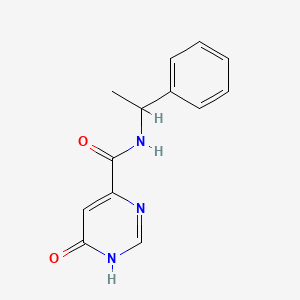
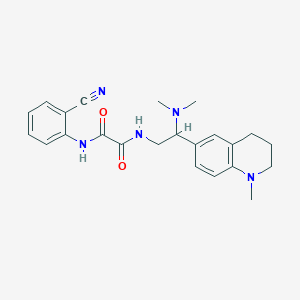

![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)
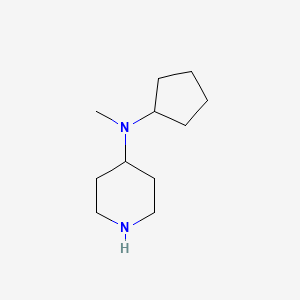
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)